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Compound of Interest

Compound Name: 2-Isocyanato-5-methylthiophene

Cat. No.: B033100

L Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic

pathway for 5-methylthiophen-2-isocyanate. The information is intended to support research

and development activities where this compound is of interest. Due to the limited availability of

direct experimental spectra in public databases, this guide combines available mass

spectrometry data with predicted infrared and nuclear magnetic resonance spectroscopic data

based on analogous compounds and established principles.

Molecular Structure and Properties

5-methylthiophen-2-isocyanate is a heterocyclic organic compound featuring a thiophene ring

substituted with a methyl group and an isocyanate functional group.

Property

Value

Molecular Formula

CeHsNOS

Molecular Weight

139.18 g/mol [1]

CAS Number

76536-99-7[1]

Canonical SMILES

CC1=CC=C(S1)N=C=0

Spectroscopic Data
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Mass Spectrometry

The gas chromatography-mass spectrometry (GC-MS) data for 5-methylthiophen-2-isocyanate
is available and provides key information for its identification.

Mass Spectrometry Data

Instrument VG7070E
Major Peaks (m/z) 139 (M+), 111, 84, 58
Source ARK-2002-12-3a

Infrared (IR) Spectroscopy (Predicted)

A direct experimental IR spectrum for 5-methylthiophen-2-isocyanate is not readily available.
However, the characteristic absorption bands can be predicted based on the functional groups
present in the molecule. The most prominent feature is the strong, sharp absorption from the
asymmetric stretching of the isocyanate (—N=C=0) group.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm™1)
N=C=0 asymmetric stretch 2280-2240 (very strong, sharp)
C—H stretch (aromatic) 3100-3000

C—H stretch (aliphatic, CH3) 2975-2850

C=C stretch (thiophene ring) 1600-1450

C-S stretch 800-600

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

Experimental NMR spectra for 5-methylthiophen-2-isocyanate are not widely published. The
following chemical shifts are predicted based on the analysis of similar thiophene derivatives
and the known electronic effects of the isocyanate and methyl groups.
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H NMR (Predicted)

Predicted Chemical o Coupling Constant
Proton _ Multiplicity

Shift (8, ppm) (J, Hz)
Thiophene H (position

6.8-7.0 Doublet ~3.5-4.0
3)
Thiophene H (position

6.6-6.8 Doublet ~3.5-4.0
4)
Methyl H (-CH3) 2.4-2.6 Singlet

13C NMR (Predicted)

Carbon Predicted Chemical Shift (5, ppm)
Isocyanate (—-N=C=0) 120-130
Thiophene C2 (attached to NCO) 135-145
Thiophene C5 (attached to CHs) 140-150
Thiophene C3 125-130
Thiophene C4 120-125
Methyl (—CHs) 14-16

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 5-
methylthiophen-2-isocyanate.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of the neat liquid compound is prepared between two
potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a
suitable solvent (e.g., chloroform, dichloromethane) can be prepared in a liquid cell.
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 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample holder (or solvent) is
recorded. The sample spectrum is then acquired, typically over a range of 4000—400 cm~1.
The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCI3, DMSO-de) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (0O ppm).

¢ Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
o Data Acquisition:
o 'H NMR: Standard proton spectra are acquired.

o 13C NMR: Proton-decoupled carbon spectra are acquired. A larger number of scans may
be necessary due to the low natural abundance of 13C.

Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.qg.,
dichloromethane, ethyl acetate) is prepared.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

» Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on
a capillary column. The separated components then enter the mass spectrometer, where
they are ionized (typically by electron impact), and the mass-to-charge ratio of the resulting
fragments is analyzed.

Synthesis and Characterization Workflow

The synthesis of 5-methylthiophen-2-isocyanate is commonly achieved via the Curtius
rearrangement of 5-methylthiophene-2-carbonyl azide. This process involves the thermal
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decomposition of the acyl azide to the isocyanate with the evolution of nitrogen gas.
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Caption: Synthetic and characterization workflow for 5-methylthiophen-2-isocyanate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b033100?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

